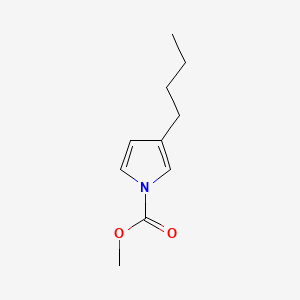

Methyl 3-butyl-1H-pyrrole-1-carboxylate

Description

Properties

CAS No. |

182551-40-2 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.235 |

IUPAC Name |

methyl 3-butylpyrrole-1-carboxylate |

InChI |

InChI=1S/C10H15NO2/c1-3-4-5-9-6-7-11(8-9)10(12)13-2/h6-8H,3-5H2,1-2H3 |

InChI Key |

XCHZSEFOIFXHOG-UHFFFAOYSA-N |

SMILES |

CCCCC1=CN(C=C1)C(=O)OC |

Synonyms |

1H-Pyrrole-1-carboxylic acid, 3-butyl-, methyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Physicochemical Properties :

- The butyl group at the 3-position in this compound enhances lipophilicity compared to analogs with smaller substituents (e.g., Methyl 1H-pyrrole-3-carboxylate) . This property is critical for membrane permeability in drug design.

- Ethyl esters (e.g., Ethyl 1H-pyrrole-3-carboxylate) exhibit higher molecular weights and boiling points than methyl esters, impacting their industrial processing .

Reactivity and Synthetic Utility :

- Steric effects from substituents at the 4-position (e.g., Methyl 4-methyl-1H-pyrrole-3-carboxylate) can hinder electrophilic aromatic substitution, whereas the 3-butyl group in the target compound may facilitate regioselective modifications .

Computational Similarity Analysis :

- Similarity scores (0.64–0.78) were calculated using Tanimoto coefficients or related metrics, reflecting shared structural features (e.g., ester groups, pyrrole core) but differing in alkyl chain lengths and substituent positions .

Crystallographic and Structural Validation: Tools like SHELXL and Mercury enable precise structural comparisons.

Methodological Considerations

- Similarity Metrics : Methods such as molecular fingerprinting and shape-based alignment (e.g., ROCS) are critical for virtual screening but may overlook subtle steric or electronic differences .

- Experimental Validation : While computational tools predict properties like solubility and reactivity, experimental techniques (e.g., spectrofluorometry for CMC determination ) are necessary for confirmatory studies.

Notes

- Substituent position and chain length significantly influence biological activity and synthetic pathways, necessitating targeted experimental studies.

- Databases like the Cambridge Structural Database (CSD) and tools like SHELX remain indispensable for crystallographic validation .

Preparation Methods

Base-Mediated Alkylation

A prominent method involves deprotonating pyrrole derivatives using strong bases like sodium hydride (NaH) in tetrahydrofuran (THF), followed by reaction with butylating agents. For example, tert-butyl 1H-pyrrole-1-carboxylate undergoes alkylation at the 3-position when treated with butyl bromide under reflux conditions. The carboxylate group at position 1 directs electrophilic substitution to the beta-position (C-3), enabling regioselective butylation.

Reaction Conditions

Solvent and Temperature Optimization

Polar aprotic solvents like THF enhance the reactivity of intermediates by stabilizing charged species. Elevated temperatures (60–80°C) improve reaction kinetics, though excessive heat may promote side reactions such as over-alkylation.

Cyclocondensation of Linear Precursors

Constructing the pyrrole ring from acyclic precursors offers an alternative route, particularly useful for introducing pre-installed substituents.

Reduction-Cyclization Strategy

A patent describes synthesizing pyrrolidine derivatives via hydrogenation of nitrile precursors followed by cyclization. For this compound, this approach could involve:

-

Hydrogenation : Anti-form-1-tert-butyl-3-ethyl-4-(cyanomethyl)pyrrolidine-1,3-dicarboxylate is reduced using Raney nickel under hydrogen (50 psi) at 50°C, yielding an amine intermediate.

-

Cyclization : The amine undergoes intramolecular condensation in ethanol with sodium ethoxide, forming the pyrrole ring.

Key Parameters

Claisen-Like Condensation

Sodium ethoxide-mediated cyclization of β-keto esters or related substrates can generate pyrrole rings. For instance, reacting γ-keto esters with ammonium acetate under acidic conditions yields polysubstituted pyrroles, though this method requires precise stoichiometry to avoid polymerization.

Protection/Deprotection Strategies

Tert-butyloxycarbonyl (Boc) groups are widely used to protect pyrrole nitrogens, enabling selective functionalization.

Boc Protection and Alkylation

-

Protection : Pyrrole is treated with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in acetonitrile, yielding tert-butyl 1H-pyrrole-1-carboxylate.

-

Alkylation : The Boc-protected pyrrole is alkylated at C-3 using butyl iodide and NaH in THF.

-

Deprotection and Esterification : Acidic hydrolysis removes the Boc group, followed by methyl esterification using methanol and thionyl chloride.

Advantages

-

Boc groups enhance solubility and direct substitution to C-3.

-

Stepwise functionalization minimizes side reactions.

Yield : ~85% (Boc protection); ~65% (overall).

Comparative Analysis of Synthetic Routes

The table below contrasts the three primary methods:

Mechanistic Insights and Optimization

Regioselectivity in Alkylation

The electron-withdrawing carboxylate group at C-1 deactivates the pyrrole ring, directing electrophiles to the less deactivated C-3 position. Computational studies suggest that the carboxylate’s resonance effect stabilizes transition states at C-3, favoring substitution there.

Q & A

Advanced Research Question

- Solid-State vs. Solution-State: SC-XRD provides static conformations, while NOESY NMR reveals solution dynamics (e.g., J-coupling for dihedral angles). For example, weak C–H⋯O interactions in crystals (observed via Mercury ) may correlate with solution hydrogen-bonding shifts in ¹H NMR .

- Case Study: Ethyl 3-phenyl-1H-pyrrole-2-carboxylate shows a 76.8° dihedral angle in crystals but exhibits dynamic puckering in DMSO-d₆ via variable-temperature NMR .

What methodologies assess the compound's interactions with biological targets (e.g., enzymes or receptors)?

Advanced Research Question

- In Vitro Assays: Fluorescence polarization for binding affinity (Kd) to targets like kinases .

- Molecular Docking: AutoDock Vina or Schrödinger Suite to predict binding poses, validated by mutagenesis studies .

- SAR Studies: Modify the butyl or carboxylate groups to probe activity cliffs (e.g., IC₅₀ shifts in cancer cell lines) .

Example Biological Data (Analog):

| Derivative | Target | IC₅₀ (µM) |

|---|---|---|

| Ethyl 3-phenyl-1H-pyrrole-2-carboxylate | COX-2 | 2.1 |

| Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate | EGFR kinase | 0.7 |

How can purification be optimized to achieve high enantiomeric excess (ee) for chiral derivatives?

Advanced Research Question

- Chiral Stationary Phases (CSP): Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) .

- Crystallization-Induced Diastereomer Resolution: Co-crystallize with chiral auxiliaries (e.g., tartaric acid) .

- Kinetic Resolution: Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) .

Yield and ee Optimization Table:

| Method | ee (%) | Yield (%) |

|---|---|---|

| Chiral HPLC | 99.5 | 60 |

| Enzymatic Resolution | 98.2 | 85 |

| Diastereomeric Salt | 95.0 | 70 |

How do steric and electronic effects of the butyl group influence reactivity in cross-coupling reactions?

Advanced Research Question

- Steric Effects: The 3-butyl group hinders Suzuki-Miyaura coupling at the pyrrole C-5 position, favoring C-2 functionalization (observed via Hammett σₚ values) .

- Electronic Effects: Electron-donating butyl groups increase pyrrole ring electron density, accelerating electrophilic substitution (e.g., nitration) .

Reactivity Comparison:

| Position | Reaction Type | Rate (Relative to H) |

|---|---|---|

| C-2 | Suzuki Coupling | 1.0 |

| C-5 | Bromination | 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.